molecular formula C25H28N6O4 B2402395 7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 887200-43-3

7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2402395
CAS No.: 887200-43-3
M. Wt: 476.537
InChI Key: LNHVDRKRYQRZJE-UHFFFAOYSA-N
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Description

7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C25H28N6O4 and its molecular weight is 476.537. The purity is usually 95%.
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Properties

IUPAC Name

7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N6O4/c1-28-22-21(23(33)27-25(28)34)31(16-19(32)17-35-20-10-6-3-7-11-20)24(26-22)30-14-12-29(13-15-30)18-8-4-2-5-9-18/h2-11,19,32H,12-17H2,1H3,(H,27,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNHVDRKRYQRZJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC=CC=C4)CC(COC5=CC=CC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C₂₁H₂₃N₅O₃
  • Molecular Weight : 395.44 g/mol
  • IUPAC Name : 7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

This compound features a purine core substituted with various functional groups, which contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:

  • Mechanism of Action : The compound has been shown to induce apoptosis in various cancer cell lines by disrupting mitochondrial membrane potential and activating caspases, which are crucial for the apoptotic process. It also alters the intracellular pH (pHi), leading to a decrease in cell viability in cancerous cells .
  • Case Studies :
    • In vitro studies demonstrated that treatment with this compound significantly reduced the viability of human colon cancer cell lines (e.g., COLO201 and HT-29), with IC50 values ranging from 10 to 20 µM .
    • Animal models treated with this compound showed reduced tumor growth without significant adverse effects, suggesting a favorable therapeutic index .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antibacterial Effects : It has demonstrated activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes .
  • Antiviral Potential : Preliminary studies suggest that the compound may inhibit viral replication in certain models, although further research is necessary to elucidate the specific pathways involved.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential:

  • Absorption and Distribution : The compound is well absorbed when administered orally, with peak plasma concentrations occurring within 1–2 hours post-administration.
  • Metabolism : Metabolic studies indicate that it undergoes hepatic metabolism, primarily through cytochrome P450 enzymes.
  • Toxicity Profile : Toxicological assessments have shown low toxicity levels in animal models, with no significant gastrointestinal or systemic adverse effects observed at therapeutic doses .

Comparative Activity Table

Activity TypeIC50 Value (µM)Reference
Colon Cancer10 - 20
AntibacterialVaries by strain
AntiviralPreliminary data

Q & A

Basic: What synthetic methodologies are recommended for synthesizing this compound?

Answer:
The synthesis involves multi-step organic reactions, including nucleophilic substitution at the 8-position of the purine core and alkylation at the 7-position. Key steps include:

  • Alkylation of the purine ring : Reacting with 2-hydroxy-3-phenoxypropyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the hydroxy-phenoxypropyl group .
  • Piperazine substitution : Introducing the 4-phenylpiperazinyl group via SN2 displacement using a palladium catalyst or under high-temperature reflux in aprotic solvents .
  • Purification : High-Performance Liquid Chromatography (HPLC) and recrystallization from ethanol/water mixtures ensure ≥95% purity .

Advanced: How can researchers resolve contradictions in reported biological activities across studies?

Answer:
Contradictions often arise from variations in assay conditions, target specificity, or compound conformation. Methodological strategies include:

  • Standardized bioassays : Use isogenic cell lines and controlled ATP levels in kinase inhibition assays to minimize variability .
  • Structural validation : X-ray crystallography or NMR to confirm intramolecular hydrogen bonds (e.g., N–H⋯O) that influence conformational stability and activity .
  • Comparative SAR analysis : Evaluate analogs with modified 8-position substituents (e.g., pentylamino vs. phenylpiperazinyl) to isolate substituent-specific effects .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent regiochemistry (e.g., distinguishing 7- vs. 9-alkylation) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (C₂₄H₂₈N₆O₄, MW 488.52) and detects synthetic byproducts .
  • X-ray crystallography : Resolves crystal packing influenced by intermolecular N–H⋯O hydrogen bonds, critical for solubility studies .

Advanced: How does the 4-phenylpiperazinyl group at the 8-position influence receptor binding kinetics?

Answer:
The phenylpiperazinyl group enhances binding to adenosine receptors (A₁/A₂ₐ) through:

  • Hydrophobic interactions : The phenyl ring engages with receptor pockets, as shown in molecular docking simulations .
  • Conformational rigidity : Piperazine’s chair conformation optimizes spatial alignment with receptor residues, improving affinity compared to flexible alkylamino analogs (e.g., pentylamino) .
  • Comparative studies : Replace with cyclohexylamino or morpholino groups to quantify steric/electronic contributions via IC₅₀ shifts in cAMP assays .

Basic: How do structural modifications at the 7-position affect physicochemical properties?

Answer:
The 7-(2-hydroxy-3-phenoxypropyl) chain impacts:

  • Solubility : Hydroxy and ether groups enhance aqueous solubility (logP ~1.8) compared to non-polar chains (e.g., octyl; logP ~3.5) .
  • Hydrogen bonding : Intramolecular O–H⋯N bonds stabilize the extended conformation, reducing metabolic oxidation at the 7-position .
  • Synthetic optimization : Adjust propyl chain length (C3 vs. C4) to balance lipophilicity and bioavailability .

Advanced: What experimental frameworks are used to study covalent interactions with biological targets?

Answer:

  • Kinetic studies : Monitor time-dependent inhibition of adenosine deaminase (ADA) using stopped-flow spectroscopy .
  • Mass spectrometry : Identify covalent adducts (e.g., with cysteine residues) via tryptic digest and LC-MS/MS .
  • Mutagenesis assays : Replace nucleophilic residues (e.g., Ser⁷⁷² in kinase domains) to confirm binding specificity .

Basic: What computational tools are used to predict the compound’s pharmacokinetic profile?

Answer:

  • ADMET prediction : SwissADME or ADMETlab for estimating absorption (Caco-2 permeability), CYP450 inhibition, and plasma protein binding .
  • Molecular dynamics (MD) : Simulate membrane permeation through lipid bilayers using GROMACS, guided by experimental logD values .

Advanced: How can researchers design studies to explore off-target effects in complex biological systems?

Answer:

  • Proteome-wide profiling : Use activity-based protein profiling (ABPP) with alkyne-tagged analogs to capture off-target interactions .
  • CRISPR-Cas9 screens : Identify synthetic lethal interactions in gene-knockout cell lines exposed to the compound .
  • Differential scanning calorimetry (DSC) : Detect target engagement by measuring thermal stability shifts in receptor proteins .

Basic: What are the stability considerations for long-term storage of this compound?

Answer:

  • Degradation pathways : Hydrolysis of the piperazinyl group under acidic conditions (pH <3) or photodegradation of the phenoxy moiety .
  • Storage recommendations : Lyophilized form at -80°C in amber vials, with desiccants to prevent hygroscopic degradation .

Advanced: How can structure-activity relationship (SAR) studies be optimized for high-throughput screening?

Answer:

  • Fragment-based design : Synthesize a focused library with systematic variations at the 7- and 8-positions (e.g., alkyl vs. aryl groups) .
  • Machine learning : Train models on existing bioactivity data (e.g., ChEMBL) to prioritize substituents with predicted IC₅₀ <1 µM .
  • Crystallographic fragment screening : Soak crystals with analog libraries to identify binding hotspots via electron density maps .

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